Tributyl[(methoxymethoxy)methyl]stannane
Overview
Description
Tributyl((methoxymethoxy)methyl)stannane is an organotin compound with the molecular formula C15H34O2Sn. It is used in organic synthesis as a reagent for introducing the methoxymethoxy (MOM) protecting group. This compound is particularly valuable due to its ability to form stable intermediates that can be easily deprotected under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl((methoxymethoxy)methyl)stannane typically involves a two-step process:
-
Preparation of (tributylstannyl)methanol
- A solution of diisopropylamine in dry tetrahydrofuran is cooled in an ice-water bath.
- Butyllithium is added dropwise to this solution, followed by the addition of tributyltin hydride.
- Paraformaldehyde is then added, and the mixture is stirred at room temperature.
- The resulting solution is washed and dried to obtain (tributylstannyl)methanol.
-
Formation of tributyl((methoxymethoxy)methyl)stannane
- The (tributylstannyl)methanol is dissolved in dichloromethane along with dimethoxymethane and powdered molecular sieves.
- Boron trifluoride etherate is added dropwise to this mixture, which is then stirred at room temperature.
- The reaction mixture is filtered, washed, and concentrated to yield tributyl((methoxymethoxy)methyl)stannane .
Chemical Reactions Analysis
Types of Reactions
Tributyl((methoxymethoxy)methyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alcohol would yield a new ether compound.
Scientific Research Applications
Tributyl((methoxymethoxy)methyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the MOM protecting group in organic synthesis.
Medicinal Chemistry: The compound is used in the synthesis of complex molecules that have potential medicinal properties.
Material Science: It is employed in the preparation of organotin compounds that are used in various industrial applications.
Mechanism of Action
The mechanism of action of tributyl((methoxymethoxy)methyl)stannane involves the formation of stable intermediates during chemical reactions. The methoxymethoxy group acts as a protecting group, preventing unwanted reactions at specific sites in the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(vinyl)tin
- Tetrabutyl orthosilicate
- Tributyl(4-fluorophenyl)stannane
- cis-Tributyl[2-ethoxyethenyl]stannane
Uniqueness
Tributyl((methoxymethoxy)methyl)stannane is unique due to its ability to introduce the MOM protecting group, which can be easily removed under mild conditions. This makes it particularly valuable in organic synthesis, where protecting groups are often used to control the reactivity of specific sites in a molecule .
Biological Activity
Tributyl[(methoxymethoxy)methyl]stannane, a stannane compound with the formula C₁₅H₃₄O₂Sn, has garnered attention in organic synthesis due to its unique properties as a hydroxymethyl anion equivalent. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.
Molecular Structure:
- Formula: C₁₅H₃₄O₂Sn
- CAS Number: 100045-83-8
- Molecular Weight: 318.06 g/mol
- Appearance: Colorless to light yellow liquid
Hazards:
this compound is classified as an irritant and should be handled with appropriate safety measures.
This compound functions primarily as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its biological activity is largely indirect, facilitating reactions that lead to biologically active compounds. For example, it has been utilized in the synthesis of various nitrogen heterocycles which exhibit significant biological properties, including antitumor activity.
Case Studies and Research Findings
-
Synthesis of Antitumor Agents:
- A study demonstrated the use of this compound in the synthesis of potent antitumor agents such as (+)-FR900482 and (+)-FR66979. These compounds were synthesized through a tandem benzannulation and ring-closing metathesis strategy, highlighting the stannane's utility in producing complex structures that exhibit anticancer properties .
- Hydroxymethyl Anion Equivalent:
-
Enantioselective Synthesis:
- Research highlighted its application in enantioselective total synthesis processes, such as the synthesis of (-)-tetrodotoxin, a potent neurotoxin known for its ability to block voltage-gated sodium channels. This underscores the compound's importance in synthesizing biologically active molecules with specific stereochemistry .
Table of Biological Activities
Compound Synthesized | Biological Activity | Reference |
---|---|---|
(+)-FR900482 | Antitumor | |
(+)-FR66979 | Antitumor | |
(-)-Tetrodotoxin | Sodium channel blocker |
Synthesis Methods
This compound is synthesized through several methods involving stannylation reactions. A commonly referenced method involves using tributyl tin hydride in conjunction with methoxymethoxy methylation techniques.
General Synthetic Procedure:
-
Reagents Required:
- Tributyl tin hydride
- Methoxymethoxy methyl ether
- Solvents (e.g., THF or dichloromethane)
-
Procedure:
- Combine tributyl tin hydride with the methoxymethoxy methyl ether under inert atmosphere conditions.
- Stir the mixture at room temperature or under reflux conditions depending on the desired reaction rate.
- Purify the product using standard extraction and distillation techniques.
Properties
IUPAC Name |
tributyl(methoxymethoxymethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKJWZUBFCJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400644 | |
Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100045-83-8 | |
Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl((methoxymethoxy)methyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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